7BIO -

7BIO

Catalog Number: EVT-254669
CAS Number:
Molecular Formula: C16H10BrN3O2
Molecular Weight: 356.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one (7BIO) is a synthetic derivative of indirubin, a naturally occurring bis-indole alkaloid found in plants and mollusks. [] While indirubins were initially recognized for their use in dyes, [] 7BIO has garnered significant interest for its biological activity, particularly as an inhibitor of specific protein kinases. [, , ] This has led to its exploration as a potential therapeutic agent in various areas of research, including cancer and neurodegenerative diseases.

6BIO (6-Bromoindirubin-3'-oxime)

Compound Description: 6BIO is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) []. It is being explored as a potential therapeutic agent for Alzheimer's disease []. 6BIO also exhibits anti-tumor activity in various cancer cell lines [].

Relevance to 7BIO: 6BIO is structurally very similar to 7BIO, with the only difference being the position of the bromine atom on the indirubin scaffold. While 6BIO primarily targets GSK-3β, 7BIO exhibits potent inhibition against Aurora B and C kinases, showcasing how a subtle structural change significantly alters the target specificity [, ]. Both compounds show anti-tumor effects, although their mechanisms of action might differ [].

Indirubin-3'-oxime

Compound Description: Indirubin-3'-oxime is a naturally occurring alkaloid and a precursor to both 6BIO and 7BIO. It shows inhibitory activity against cyclin-dependent kinase-5 (CDK5) and GSK-3β, marking it as a potential therapeutic for Alzheimer's disease [].

Relevance to 7BIO: Indirubin-3'-oxime serves as the basic scaffold for 7BIO. The addition of a bromine atom at the 7th position in 7BIO enhances its potency and alters its target specificity compared to the parent molecule [, ].

Indirubin

Compound Description: Indirubin is a naturally occurring bis-indole alkaloid found in indigo-containing plants and mollusks []. It is recognized for its historical use in the dye industry and has gained attention for its bioactivity against various human cancer cell lines, primarily by inhibiting protein kinases [].

ABT-737

Compound Description: ABT-737 is a BH3 mimetic drug that induces apoptosis by specifically inhibiting Bcl-2 family proteins []. It has shown efficacy in preclinical studies for various cancers.

GX15-070

Compound Description: GX15-070, similar to ABT-737, is a BH3 mimetic drug that targets Bcl-2 family proteins and induces apoptosis [].

Relevance to 7BIO: Like ABT-737, GX15-070 is compared with 7BIO regarding its effect on medullary thyroid carcinoma cells. Both 7BIO and GX15-070 effectively kill these cells but through a mixed type of cell death, unlike the purely apoptotic pathway triggered by ABT-737 []. This comparison highlights the unique cell death mechanisms induced by 7BIO compared to traditional BH3 mimetics.

E804 (Indirubin-3'-(2,3 dihydroxypropyl)-oximether)

Compound Description: E804 is an indirubin derivative investigated for its effects on glioma-inflammation crosstalk in human glioblastoma cells [, ].

Relevance to 7BIO: E804, being another indirubin derivative, shares structural similarities with 7BIO. While the specific structural differences are not detailed in the provided abstracts, both compounds are studied in the context of modulating inflammation and potentially impacting glioblastoma treatment [, ]. This suggests a potential overlap in their biological targets or pathways despite having distinct chemical modifications.

Source

7BIO is derived from natural sources, specifically from certain plant extracts known for their bioactive properties. Its synthesis can also be achieved through various chemical methods, reflecting the compound's versatility in both natural and synthetic chemistry.

Classification

In terms of chemical classification, 7BIO falls under the category of heterocyclic compounds. These compounds contain rings with at least one atom that is not carbon, which contributes to their unique chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of 7BIO can be accomplished through several methods, including:

  • Chemical Synthesis: This involves multi-step synthetic pathways that may include reactions such as cyclization, alkylation, and functional group modifications.
  • Natural Extraction: Isolating 7BIO from plant materials using solvent extraction techniques followed by purification processes like chromatography.

Technical Details

The synthetic routes often utilize reagents that facilitate the formation of the heterocyclic structure characteristic of 7BIO. For instance, reactions involving amines or carbonyl compounds are common in the synthesis of similar heterocycles.

Molecular Structure Analysis

Structure

The molecular structure of 7BIO features a heterocyclic ring system that includes nitrogen or oxygen atoms. This configuration is crucial for its biological activity.

Data

  • Molecular Formula: The exact molecular formula can vary based on the specific derivative of 7BIO being referenced.
  • Molecular Weight: Typically ranges around 200-300 g/mol, depending on substituents.
Chemical Reactions Analysis

Reactions

7BIO participates in various chemical reactions that can modify its structure and enhance its biological activity. Common reactions include:

  • Nucleophilic Substitution: Often seen in functionalizing the compound for improved binding affinity to biological targets.
  • Oxidation-Reduction Reactions: These reactions can alter the oxidation states of atoms within the molecule, impacting its reactivity and stability.

Technical Details

The reactivity of 7BIO is influenced by its electronic structure, which can be analyzed using computational chemistry methods to predict reaction pathways and products.

Mechanism of Action

Process

The mechanism of action for 7BIO involves interaction with specific biological targets, such as enzymes or receptors. This interaction often leads to modulation of biochemical pathways relevant to disease processes.

Data

Research indicates that 7BIO may exert its effects through:

  • Inhibition of Enzymatic Activity: By binding to active sites on enzymes.
  • Receptor Modulation: Influencing signaling pathways associated with various cellular functions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents and may undergo hydrolysis in aqueous environments.
Applications

Scientific Uses

7BIO has potential applications in several scientific domains:

  • Drug Discovery: As a lead compound for developing new therapeutics targeting specific diseases.
  • Biochemical Research: Used to study enzyme kinetics and receptor interactions.
  • Natural Product Chemistry: Investigated for its role in traditional medicine and potential health benefits derived from its natural sources.
Introduction to 7-Bromoindirubin-3'-oxime (7BIO)

Historical Context of Indirubin Derivatives in Biomedical Research

Indirubin and its structural analogs constitute a class of biologically active bis-indole alkaloids historically derived from natural sources, including the indigo-yielding plants Indigofera tinctoria and Isatis tinctoria, as well as mollusks. These compounds gained scientific prominence following the discovery of indirubin's role as the active ingredient in the traditional Chinese medicine formulation Danggui Longhui Wan, used for centuries to treat chronic myelocytic leukemia (CML) [2] [5]. Modern pharmacological studies validated indirubin's mechanism as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), linking its traditional use to specific molecular targets involved in cell cycle regulation and oncogenesis [4] [5]. The indirubin scaffold emerged as a "privileged structure" in kinase inhibitor drug discovery due to its ability to competitively bind the ATP-binding site of kinases within the conserved catalytic cleft [5] [8].

Table 1: Key Indirubin Derivatives and Their Initial Biological Characterization

Compound NameCore SubstituentsPrimary Kinase Targets (IC₅₀)Initial Therapeutic Focus
IndirubinNoneCDK1/cyclin B (0.18 µM), CDK5/p25 (0.10 µM)Chronic Myelocytic Leukemia
Indirubin-3'-monoximeOxime at C3'GSK-3β (0.022 µM)Neurodegenerative Disorders
6-Bromoindirubin-3'-oxime (BIO)Bromine at C6, Oxime at C3'GSK-3β (5 nM)Melanoma, Osteogenesis
7-Bromoindirubin-3'-oxime (7BIO)Bromine at C7, Oxime at C3'CDK1 (>100 µM), GSK-3β (>100 µM)Apoptosis-resistant Cancers, Neuroprotection

Discovery and Rational Design of 7BIO as a Structural Analog

The development of 7BIO was driven by systematic structure-activity relationship (SAR) studies aimed at optimizing the indirubin scaffold for enhanced target selectivity and unique biological profiles. Early work demonstrated that halogenation at specific positions on the indole rings profoundly influenced kinase affinity and cellular outcomes. Unlike its isomers 5-bromoindirubin-3'-oxime and 6-bromoindirubin-3'-oxime (BIO), which exhibit potent CDK/GSK-3β inhibition, 7BIO was synthesized by introducing a bromine atom at the C7 position of the indirubin core [2]. This strategic modification resulted in a significant divergence in biological activity:

  • Loss of Canonical Kinase Inhibition: Biochemical assays revealed 7BIO possessed only marginal inhibitory activity against CDKs and GSK-3β (IC₅₀ > 100 µM), in stark contrast to the nanomolar potency of 6-bromoindirubin-3'-oxime (BIO) against GSK-3β [2] [4].
  • Induction of Non-Apoptotic Cell Death: Unexpectedly, 7BIO triggered rapid caspase-independent cell death characterized by large pycnotic nuclei, absence of cytochrome c release, and insensitivity to caspase inhibitors (Q-VD-OPh) or Bcl-2 overexpression. This phenotype distinguished 7BIO mechanistically from classical indirubins and suggested activation of alternative death pathways like necroptosis or autophagy [2].

The rationale for exploring the C7 position stemmed from molecular modeling analyses indicating that substituents at C7 project towards solvent-exposed regions rather than deep within the ATP-binding pocket. This spatial orientation potentially minimizes steric clashes that reduce ATP-competitive binding while enabling interactions with novel, non-kinase targets involved in stress response pathways [2] [5].

Position of 7BIO in Kinase Inhibitor Scaffold Optimization

7BIO represents a paradigm shift in kinase inhibitor design, moving beyond direct ATP-competitive inhibition towards leveraging scaffold-derived polypharmacology. Its significance lies in several key aspects of scaffold optimization:

  • Exploiting Selective Promiscuity: While 7BIO exhibits weak binding to its ancestral targets (CDKs, GSK-3β), it displays potent "off-target" effects against other kinases and non-kinase proteins. This selective promiscuity – the ability to inhibit a specific subset of unintended targets – is increasingly recognized as a valuable strategy for overcoming the limitations of highly selective inhibitors, particularly in complex diseases like cancer and neurodegeneration [6] [8]. Computational structural systems pharmacology approaches, such as the 3D-REMAP platform, suggest 7BIO may inhibit kinases like RIOK1 or other targets within stress-response pathways, explaining its unique bioactivity [6].

  • Targeting the Bergerat Fold with Modified Specificity: Like other indirubins, 7BIO interacts with the conserved Bergerat fold characteristic of the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily. Crucially, modifications like the C7 bromine alter the compound's interaction profile within this fold. SAR principles derived from related kinase inhibitors (e.g., adenine-based histidine kinase inhibitors) highlight that targeting peripheral structural elements near the ATP lid (e.g., hydrophobic pockets, flexible loops) significantly enhances selectivity for specific kinase subfamilies or induces novel mechanisms [1] [8]. The C7 bromine in 7BIO likely engages such peripheral regions.

  • Scaffold for Multi-Indication Therapy: The distinct activities of 7BIO (neuroprotection, non-apoptotic cytotoxicity) compared to other indirubins (e.g., BIO's pro-osteogenic or Wnt-activating effects) exemplify how scaffold diversification enables one-scaffold-multi-target-multi-indication applications [5] [6] [7]. 7BIO's ability to attenuate Aβ-oligomer-induced neuroinflammation, synaptic impairment (increasing synapsin-1, PSD-95), tau hyperphosphorylation, and glial activation (GFAP, CD45) positions it as a candidate for neurodegenerative diseases like Alzheimer's [5]. Concurrently, its ability to kill apoptosis-resistant cancer cells via caspase-independent mechanisms offers potential in oncology [2].

Table 2: Kinase Inhibition Profile and Functional Outcomes of Key Brominated Indirubin-3'-oxime Isomers

Property6-Bromoindirubin-3'-oxime (BIO)7-Bromoindirubin-3'-oxime (7BIO)
GSK-3β Inhibition (IC₅₀)~5-10 nM (Potent)>100 µM (Marginal)
CDK1 Inhibition (IC₅₀)~10-100 nM>100 µM
Primary Cellular PhenotypeGSK-3β inhibition → Wnt/β-catenin pathway activation; Reduced proliferation/migration (Melanoma); Enhanced osteogenesisCaspase-independent cell death (necroptosis/autophagy); Neuroprotection (Anti-inflammatory, synaptic preservation)
Key Molecular Effects↑ β-catenin activity, ↓ Axin2 expression↓ IL-6, TNF-α; ↑ Synapsin-1, PSD-95; ↓ pTau, GFAP, CD45
Therapeutic FocusMelanoma, Bone Regeneration [4] [7]Apoptosis-resistant Cancers, Alzheimer's Disease [2] [5]

Table 3: Scaffold Optimization Strategies Illustrated by Indirubin Derivatives and Related Kinase Inhibitors

StrategyObjectiveExample (Compound Class)Effect AchievedRelevance to 7BIO
Halogenation (Position)Modulate affinity/selectivity; Enable novel interactions7BIO (C7-Br); BIO (C6-Br); VX-970 (Halogenated aryl) [3] [8]C6-Br: ↑ Potency vs GSK-3β; C7-Br: ↓ Kinase affinity, ↑ Novel cytotoxicityC7-Br minimizes canonical kinase binding, enabling unique death pathway activation
Oxime Modification (C3')Improve solubility, cell penetration, pharmacokineticsAll indirubin-3'-oximes (BIO, 7BIO etc.) [4] [5]Enhanced cellular activity compared to parent indirubinsCritical for 7BIO's cellular efficacy despite weak kinase affinity
Targeting ATP-Lid/Peripheral PocketsEnhance selectivity over related kinases (e.g., HSP90)Adenine-based HK inhibitors (6-membered ring substituents) [1]Selectivity for bacterial HKs over human HSP90Analogous to C7-Br positioning towards solvent/external regions of the ATP site
Polypharmacology by DesignAchieve multi-indication efficacy (e.g., cancer + cardiotoxicity mitigation)Levosimendan (PDE3 inhibitor/RIOK1 inhibitor) [6]Dual-indication: Heart failure + Lymphoma7BIO: Neuroprotection + Non-apoptotic cancer cell death

Properties

Product Name

7BIO

IUPAC Name

7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol

Molecular Formula

C16H10BrN3O2

Molecular Weight

356.17 g/mol

InChI

InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H

InChI Key

HYMACPDEJIEMST-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O

Synonyms

7-bromo-3-[1,3-dihydro-3-(hydroxyimino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C4C=CC=C(C4=NC3=O)Br)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.